Cas no 107299-20-7 (Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI))

Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI) structure
107299-20-7 structure
Product Name:Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI)
CAS-nummer:107299-20-7
MF:C27H45NO3
MW:431.651108503342
CID:149763
PubChem ID:131900
Update Time:2025-04-19

Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI)
    • wanpeinine A
    • (3S,4aS,5S,6aS,6bS,8aR,9aR,10R,12S,15aR,15bR,16aS,16bR)-10,12,16b-trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,10-triol
    • 5alpha,14alpha,22beta-Cevanine-3beta,6alpha,20beta-triol
    • Cevane-3,6,20-triol, (3beta,5alpha,6alpha,22beta)-
    • Wanpeinine-A
    • Zhebeinine
    • 5,14-Cevanine-3,6,20-triol
    • Peimine,(S)
    • Dihydroisoimperialine
    • MFCD02259442
    • CCG-269025
    • Peimine
    • Q-100298
    • UNII-34QDF8UFSY
    • VERTICINE [MI]
    • 34QDF8UFSY
    • 23496-41-5
    • Peimine, >=98% (HPLC)
    • 5.alpha.-Cevane-3.beta.,6.alpha.,20-triol
    • NS00114136
    • Cevane-3,6,20-triol, (3beta,5alpha,6alpha)-
    • Q27108541
    • Verticine
    • CS-3731
    • s9281
    • (3beta,5alpha,6alpha)-Cevane-3,6,20-triol
    • Verticine;Dihydroisoimperialine
    • 107299-20-7
    • SCHEMBL336637
    • Cevane-3,6,20-triol, (3beta,5alpha,6alpha,25alpha)-
    • Verticine (Peimine)
    • P2610
    • 1ST158089
    • AKOS025311477
    • (3S,4aS,5S,6aS,6bS,8aS,9S,9aS,12S,15aS,15bR,16aS,16bR)-9,12,16b-Trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,9-triol
    • Cevane-3,6,20-triol, (3.beta.,5.alpha.,6.alpha.)-
    • BS-16581
    • DTXSID70910283
    • AC-7969
    • CHEBI:9970
    • (1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
    • HY-N0212
    • 6.ALPHA.-DIHYDROISOIMPERIALINE
    • cevane-3,6,20-triol
    • Siechuansine
    • Isoverticine
    • Inchi: 1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1
    • InChI-sleutel: IUKLSMSEHKDIIP-BZMYINFQSA-N
    • LACHT: O[C@H]1C[C@H]2[C@@H]3CC[C@@H]4[C@@](C)([C@@H]5CC[C@H](C)CN5C[C@H]4[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O)O

Berekende eigenschappen

  • Exacte massa: 431.34015
  • Monoisotopische massa: 431.33994430g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 0
  • Complexiteit: 715
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 13
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 63.9Ų

Experimentele eigenschappen

  • PSA: 63.93
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd